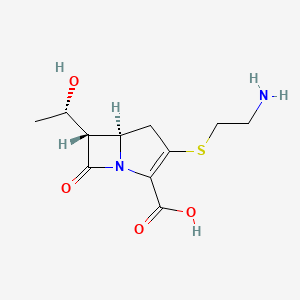

8-Epi-thienamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Epi-thienamycin is a natural product found in Streptomyces cattleya with data available.

Aplicaciones Científicas De Investigación

Antibiotic Properties

8-Epi-thienamycin exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding leads to the inhibition of cell wall formation, ultimately resulting in bacterial cell death.

Antibacterial Spectrum

The following table summarizes the antibacterial spectrum of this compound:

| Bacterial Species | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Pseudomonas aeruginosa | Active |

| Escherichia coli | Active |

| Bacteroides fragilis | Active |

| Enterobacter cloacae | Moderate activity |

This broad spectrum makes this compound a valuable candidate for treating infections caused by multidrug-resistant organisms.

Clinical Applications

The clinical relevance of this compound is primarily seen in its potential use in combination therapies for treating infections caused by resistant bacteria. Given the rise of carbapenem-resistant Enterobacterales (CRE), the development of new combinations that include this compound could provide effective treatment options.

Case Studies

- Combination Therapy with β-Lactamase Inhibitors : Observational studies have shown that combining this compound with β-lactamase inhibitors enhances its efficacy against resistant strains. For instance, a case involving a patient with a severe Pseudomonas aeruginosa infection demonstrated improved outcomes when treated with a combination regimen including this compound and a β-lactamase inhibitor.

- Treatment of Complicated Urinary Tract Infections : In clinical trials, patients with complicated urinary tract infections caused by multidrug-resistant organisms responded positively to treatment regimens that included this compound, showcasing its potential as a frontline therapy in such cases.

Research and Development

Ongoing research is focused on optimizing the synthesis and formulation of this compound to improve its pharmacokinetic properties and minimize toxicity. Recent studies have explored novel delivery methods and combination strategies that leverage its antibacterial properties while reducing the risk of resistance development.

Análisis De Reacciones Químicas

1.1. C6-Ethyl Side Chain Formation via ThnK

ThnK, a cobalamin-dependent radical S-adenosylmethionine (RS) methyltransferase, catalyzes two consecutive methylations to construct the C6-ethyl side chain of 8-Epi-thienamycin. This reaction involves:

-

First methylation : Conversion of a β-lactam precursor (compound 11 ) to an intermediate with a single methyl group at C6.

-

Second methylation : Sequential addition of a second methyl group to form the ethyl side chain (compound 16 ) in a stereocontrolled manner .

| Enzyme | Substrate | Product | Key Features |

|---|---|---|---|

| ThnK | Compound 11 (β-lactam core) | Compound 16 (ethylated product) | Cobalamin-dependent, radical SAM mechanism, stereochemical control (R-configuration) |

1.2. C2-Thioether Bond Formation via ThnL

ThnL, another RS enzyme, facilitates the installation of the C2-thioether side chain by reacting a carbapenam precursor (compound 3 ) with pantetheine. This reaction:

-

Establishes the carbon–sulfur bond critical for the antibiotic’s structure.

-

Requires reversible redox cycling of the pantetheine thiol group .

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| ThnL | Compound 3 (carbapenam core) + Pantetheine | Compound 4 (C2-thioether product) | Radical SAM thioether synthesis |

1.3. C2-Cysteamine Side Chain Maturation

Three enzymes (ThnR, ThnH, ThnP) process coenzyme A (CoA) to generate the cysteamine side chain:

-

ThnR : Cleaves CoA to 4-phosphopantetheine.

-

ThnH : Removes the phosphate group to form pantetheine.

| Enzyme | Substrate | Product | Catalytic Step |

|---|---|---|---|

| ThnP | Pantetheine | Cysteamine | Hydrolase activity |

1.4. Bridgehead Epimerization

ThnK’s activity is contingent on the stereochemical configuration of the carbapenam nucleus. The enzyme exhibits preferential activity toward (3S,5S)-configured substrates (e.g., compound 2 ), suggesting that epimerization at C5 occurs post-C6-ethylation .

| Event | Substrate | Product | Timing |

|---|---|---|---|

| C5-Epimerization | (3S,5S)-core | (3S,5R)-core | Post-ethylation |

2.1. Radical SAM Mechanism

ThnK and ThnP utilize a radical-based pathway for methylation and cysteamine formation, respectively. This involves:

-

SAM cleavage : Generation of a 5′-deoxyadenosyl radical from SAM.

-

Hydrogen abstraction : Radical-mediated abstraction from the substrate to initiate methyl transfer .

2.2. Stereochemical Control

The R-configuration at C6 is enforced by ThnK’s active site geometry, as evidenced by the inability of (2R)-pantetheinyl substrates (e.g., compound 14 ) to undergo methylation .

3.1. Biosynthetic Intermediates

The pathway involves intermediates such as:

-

Compound 11 : A β-lactam core with a single methyl group at C6.

-

Compound 14 : A (3S,5S)-configured precursor that undergoes C6-ethylation .

3.2. Enzyme Specificity

ThnL’s dual role in thioether formation and redox cycling highlights the adaptability of radical SAM enzymes in complex carbapenem biosynthesis .

3.3. Pathway Regulation

The sequence of reactions—C2-thioether formation → C6-ethylation → C5-epimerization—suggests tight temporal regulation to maintain structural integrity during biosynthesis .

Propiedades

Fórmula molecular |

C11H16N2O4S |

|---|---|

Peso molecular |

272.32 g/mol |

Nombre IUPAC |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6+,8+/m0/s1 |

Clave InChI |

WKDDRNSBRWANNC-SHYZEUOFSA-N |

SMILES isomérico |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O |

SMILES canónico |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O |

Sinónimos |

epithienamycin thienamycin thienamycin, ((5alpha,6alpha(S*))-(+-))-isomer thienamycin, (5R-(5alpha,6alpha(R*)))-isomer thienamycin, (5R-(5alpha,6alpha(S*)))-isomer thienamycin, (5R-(5alpha,6beta(S*)))-isomer tienamycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.